molecular formula C11H15BrO2 B6173402 5-bromoadamantane-2-carboxylic acid CAS No. 56531-63-6

5-bromoadamantane-2-carboxylic acid

Cat. No.: B6173402
CAS No.: 56531-63-6
M. Wt: 259.1
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Description

5-bromoadamantane-2-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound features a bromine atom and a carboxylic acid group attached to the adamantane framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromoadamantane-2-carboxylic acid typically involves the bromination of adamantane followed by carboxylation. One common method includes the bromination of adamantane using liquid bromine to yield 1-bromoadamantane, which is then further reacted to introduce the carboxylic acid group . Another approach involves the use of anhydrous hydrobromic acid to open oxirane rings, followed by oxidation with Jones reagent to form the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromoadamantane-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing carboxylic acids to alcohols.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 5-hydroxyadamantane-2-carboxylic acid.

    Oxidation: Further oxidation can produce compounds like 5-bromoadamantane-2,2-dicarboxylic acid.

    Reduction: Reduction typically yields 5-bromoadamantane-2-methanol.

Scientific Research Applications

5-bromoadamantane-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromoadamantane-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-bromoadamantane: Similar structure but lacks the carboxylic acid group.

    2-bromoadamantane: Bromine atom is positioned differently, affecting its reactivity.

    5-hydroxyadamantane-2-carboxylic acid: Hydroxyl group instead of bromine, leading to different chemical properties.

Uniqueness

5-bromoadamantane-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the adamantane framework. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

56531-63-6

Molecular Formula

C11H15BrO2

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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